molecular formula C12H18N4O2 B6144774 7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 31542-72-0

7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6144774
CAS No.: 31542-72-0
M. Wt: 250.3
InChI Key:
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Description

7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: is a chemical compound with the molecular formula C12H18N4O2 and a molecular weight of 250.3 g/mol . It belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the reaction of appropriate alkyl halides with purine derivatives under controlled conditions. For example, the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne in the presence of sodium carbonate and acetone at 40°C for 4 hours can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry: In chemistry, 7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between purine derivatives and biological targets.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit anti-inflammatory, antiviral, or anticancer properties.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific alkyl substitutions at the 7 and 3 positions. These substitutions can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

31542-72-0

Molecular Formula

C12H18N4O2

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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